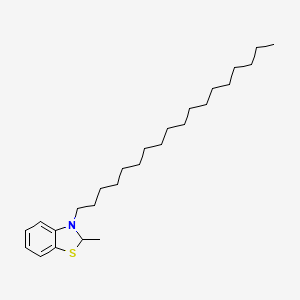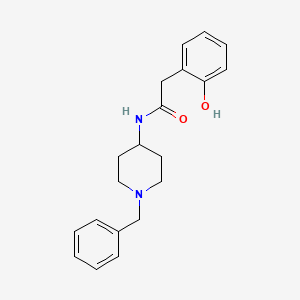
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 2-hydroxyphenylacetamide moiety attached to the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 1-benzylpiperidine is then reacted with 2-(2-hydroxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to enhance the reaction rate.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidine-4-yl)-2-(2-methoxyphenyl)acetamide
- N-(1-Benzylpiperidine-4-yl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
132862-44-3 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-19-9-5-4-8-17(19)14-20(24)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,23H,10-15H2,(H,21,24) |
InChI Key |
QAVLAMQSUHTFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


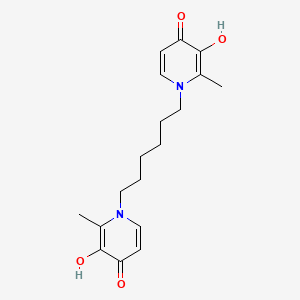
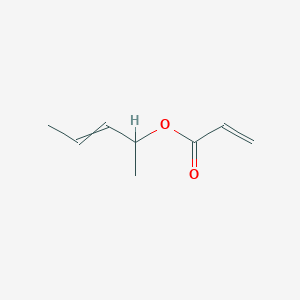

![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


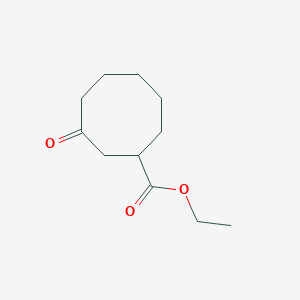

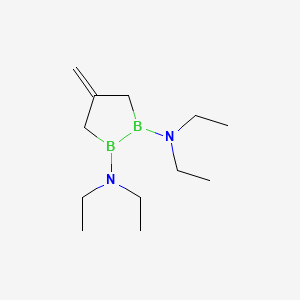
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
